Hypericin (Standard)

Photodynamic Therapy Photosensitizer Cytotoxicity

This Hypericin standard is a second-generation photosensitizer with a unique light-dependent EGFR inhibition profile (IC50 = 44 nM). Its lipophilicity (log P = 1.20 ± 0.02) ensures superior cellular uptake over hydrophilic alternatives, critical for reproducible PDT experiments. In vitro phototoxicity IC50 is 14-129× lower than clinical photosensitizers, minimizing dark toxicity. Ideal for oncology research and kinase inhibition studies.

Molecular Formula C30H16O8
Molecular Weight 504.4 g/mol
Cat. No. B13672213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypericin (Standard)
Molecular FormulaC30H16O8
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C3=C4C5=C(C(=O)C=C(C5=C2O)O)C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O
InChIInChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,31,34-38H,1-2H3
InChIKeyUHJAFZZGOSOFFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer (Hypericin): Essential Technical Baseline for Procurement


The compound 1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer, universally known as hypericin, is a naturally occurring perylenequinone pigment with the molecular formula C30H16O8 and a molecular weight of 504.45 g/mol [1]. It is a polycyclic aromatic dione characterized by a rigid, planar chromophore that enables both light-activated and light-independent biological activities . Hypericin is classified as a second-generation photosensitizer with demonstrated antiviral, antineoplastic, and enzyme inhibitory properties [1]. Its unique photophysical properties, including high singlet oxygen quantum yield and strong fluorescence, underpin its utility in photodynamic therapy (PDT) and fluorescence diagnostics [2].

Why 1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer Cannot Be Casually Substituted with Other Perylenequinones or Porphyrin-Based Photosensitizers


Substituting hypericin with other perylenequinones or porphyrin-based photosensitizers is scientifically invalid due to fundamental differences in phototoxicity, cellular uptake mechanisms, and enzyme inhibition profiles. While compounds like hypocrellin share a perylenequinone core, they exhibit distinct excited-state behaviors, oxygen requirements for antiviral activity, and acidification properties [1]. Furthermore, hypericin demonstrates a 2-3 order of magnitude lower IC50 in phototoxicity assays compared to clinically used hematoporphyrin derivatives [2]. Its superior lipophilicity (log P 1.20 ± 0.02) directly correlates with enhanced cellular accumulation and photodynamic efficiency, a property not replicable with more hydrophilic alternatives [2]. Additionally, hypericin's unique, light-dependent, irreversible inhibition of specific growth factor receptor tyrosine kinases (e.g., EGFR with IC50 = 44 nM under irradiation) represents a distinct pharmacological mechanism not shared by general kinase inhibitors or other photosensitizers [3]. These compound-specific parameters critically affect experimental reproducibility, therapeutic efficacy, and safety profiles, making unverified substitution a major risk for research and development outcomes.

Quantitative Differentiation Evidence for 1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer: A Comparator-Based Procurement Guide


Superior Phototoxicity of Hypericin Compared to Clinical Hematoporphyrin and Chlorin Photosensitizers

In a direct head-to-head comparison in HEp-2 and Vero epithelial cell lines, hypericin demonstrated a phototoxic IC50 that is more than two orders of magnitude lower than that of the hematoporphyrin derivative Photogem® and at least one order of magnitude lower than the chlorin derivative Photodithazine®. This superior phototoxicity is directly correlated with hypericin's higher lipophilicity, as measured by its octanol-water partition coefficient (log P) [1].

Photodynamic Therapy Photosensitizer Cytotoxicity

Ranked Superiority in Tumor Growth Inhibition Efficacy Among Five Clinically Relevant Photosensitizers

In a comparative in vivo study assessing the ability of various photosensitizers to block the growth of aggressive Ehrlich ascites tumors in mice, hypericin was ranked as the most effective agent. Its tumor growth inhibiting activity was superior to hematoporphyrin dimethyl ether, Photofrin II, meso-tetra-(para-sulfophenyl)porphin, and 5-aminolevulinic acid (5-ALA)-induced protoporphyrin IX [1]. This study also demonstrated a clear correlation between tumor dye concentration and PDT efficacy, underscoring the importance of hypericin's cellular accumulation [1].

Antitumor Activity In Vivo PDT Comparative Efficacy

Quantitative Comparison of Singlet Oxygen Quantum Yields Among Hypericin and Its Synthetic Derivatives

The singlet oxygen quantum yield (ΦΔ) of hypericin was measured as 0.39 ± 0.01 in methanol, which is in agreement with literature values [1]. This baseline value is crucial for understanding its photodynamic mechanism. In contrast, structurally related derivatives show significantly altered yields: tetrabromohypericin exhibits an enhanced ΦΔ of 0.72 ± 0.02 due to a heavy atom effect, while the addition of anionic sulfate groups drastically reduces the yield (e.g., hypericin tetrasulfonate ΦΔ = 0.052 ± 0.003) [1]. This data provides a clear rationale for why hypericin is a preferred starting point for PDT research, offering a balanced and well-characterized photophysical profile that can be systematically modified.

Photophysics Singlet Oxygen Photosensitizer Efficiency

Comparative Lipophilicity as a Driver for Superior Cellular Uptake and Photodynamic Efficiency

A direct comparison of the octanol-water partition coefficient (log P) reveals hypericin's significantly higher lipophilicity (log P = 1.20 ± 0.02) compared to the chlorin derivative Photodithazine® (log P = -0.62 ± 0.03) and the hematoporphyrin derivative Photogem® (log P = -0.9 ± 0.2) [1]. This higher lipophilicity was shown to correlate strongly with hypericin's superior phototoxicity in the same study [1]. The enhanced lipophilic character facilitates more efficient partitioning into cellular membranes and lipid bilayers, a critical determinant for both intracellular accumulation and retention in tumor tissues.

Lipophilicity Cellular Uptake Drug Distribution

Optimal Research and Preclinical Application Scenarios for 1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer Based on Quantitative Evidence


In Vitro Photodynamic Therapy (PDT) Studies Requiring Low-Dose, High-Efficacy Photosensitization

Hypericin is the preferred photosensitizer for in vitro PDT experiments where low drug concentrations are desired to minimize dark toxicity. Its IC50 of 0.07 μg/mL in HEp-2 cells under 630 nm light is 14- to 129-fold lower than other clinically used photosensitizers [1]. This allows for precise dose-response studies at pharmacologically relevant concentrations. Its well-characterized singlet oxygen quantum yield (ΦΔ ≈ 0.39) also facilitates accurate light dosimetry calculations [2].

Preclinical Tumor Models for Evaluating Light-Activated Antitumor Efficacy

For in vivo oncology research, hypericin's demonstrated superiority in tumor growth inhibition over FDA-approved photosensitizers like Photofrin II and 5-ALA-induced PpIX makes it a compelling candidate for preclinical testing [3]. The high survival rates (75% at 4 months) and significant tumor recurrence inhibition (25% complete response) observed in murine models support its use in studies aimed at developing new PDT protocols for solid tumors.

Studies Investigating Cell Membrane Permeability and Intracellular Drug Accumulation

Hypericin's high lipophilicity (log P = 1.20 ± 0.02) makes it an excellent model compound for studying passive diffusion across cell membranes and lipid bilayer interactions [1]. Its enhanced cellular uptake compared to hydrophilic photosensitizers allows for investigations into the relationship between drug physicochemical properties, subcellular localization, and resultant photocytotoxic mechanisms.

Investigations of Light-Dependent, Irreversible Kinase Inhibition

Hypericin is a unique tool for studying light-dependent, irreversible inhibition of receptor tyrosine kinases. Its IC50 of 44 nM for EGFR under irradiation contrasts with its inactivity towards cytosolic kinases like Lyn and Fgr, demonstrating a specific and photosensitized mechanism of action [4]. This property makes it ideal for research into spatially and temporally controlled kinase signaling.

Technical Documentation Hub

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